molecular formula C17H23N5O3S B2520284 N-(4-methylphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide CAS No. 1358624-09-5

N-(4-methylphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide

Cat. No. B2520284
CAS RN: 1358624-09-5
M. Wt: 377.46
InChI Key: SWJYIBZNJDOCKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives is described in one of the studies, where the compounds were designed and synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine through N-chloroacetylation and N-alkylation . Similarly, another study reports the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which were evaluated as opioid kappa agonists . Additionally, N-[4-(dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide served as a precursor for synthesizing a variety of pyridazine and pyrimidine derivatives, showcasing the versatility of acetamide derivatives in synthesizing heterocyclic compounds .

Molecular Structure Analysis

The molecular structures of the synthesized acetamide derivatives were characterized using techniques such as 1H NMR, IR, and MS . These techniques are crucial for confirming the identity and purity of the synthesized compounds. The structure-activity relationship (SAR) studies, as mentioned in the first paper, indicate that the biological activity of these compounds can be significantly influenced by the substituents at specific positions in the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these acetamide derivatives include N-chloroacetylation and N-alkylation . In the case of the pyridazine and pyrimidine derivatives, the reactions involved initial addition to either the cyano or amino group, followed by cyclization . These reactions are indicative of the complex synthetic routes that can be employed to create diverse chemical entities with potential biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(4-methylphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide" are not directly reported in the provided papers, the general properties of acetamide derivatives can be inferred. Acetamides typically have varied solubility in organic solvents and may exhibit different melting points depending on the substituents present in the molecule. The biological evaluation of these compounds, as seen in the opioid kappa agonist study, suggests that they can interact with biological receptors and elicit physiological responses .

Case Studies and Biological Evaluation

The opioid kappa agonist study provides a case where the synthesized acetamide derivative exhibited potent naloxone-reversible analgesic effects in a mouse abdominal constriction model, with an ED50 of 0.04 mg/kg sc . Another study evaluated the binding affinity of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides for the Peripheral Benzodiazepine Receptor and their ability to modulate steroid biosynthesis in C6 glioma cells . These case studies highlight the potential therapeutic applications of acetamide derivatives in pain management and modulation of steroid biosynthesis.

Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Applications

The design and synthesis of compounds related to N-(4-methylphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide have demonstrated significant biological activities. For instance, a study on a similar compound, 2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, highlighted its noticeable DPPH radical scavenging activity alongside analgesic and anti-inflammatory activities (Nayak et al., 2014). This suggests the potential of such compounds in the development of new therapeutic agents targeting oxidative stress, pain, and inflammation.

Antimicrobial and Antifungal Applications

Several studies have focused on the antimicrobial and antifungal capabilities of compounds structurally similar to N-(4-methylphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide. For example, compounds with the 3(2H)-pyridazinone core exhibited significant antimicrobial activities against pathogenic strains, indicating their potential as antimicrobial agents (Tiryaki et al., 2013). This aligns with the growing need for new antimicrobials due to rising drug resistance.

Anti-cancer Applications

The structural moiety of N-(4-methylphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide has been explored for its anticancer potential. A study on 5-methyl-4-phenyl thiazole derivatives, which share a degree of structural similarity, demonstrated notable selectivity and efficacy against A549 human lung adenocarcinoma cells, highlighting the potential of such compounds in cancer therapy (Evren et al., 2019).

properties

IUPAC Name

N-butan-2-yl-2-(8-butyl-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-4-6-8-20-15(24)14-12(7-9-26-14)22-16(20)19-21(17(22)25)10-13(23)18-11(3)5-2/h7,9,11H,4-6,8,10H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJYIBZNJDOCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)NC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide

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